Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate
Description
Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate is a carbamate-protected amine derivative featuring a benzothiadiazole sulfonamide moiety. This compound is structurally characterized by:
- A tert-butyl carbamate group providing steric protection to the amine.
- A benzothiadiazole sulfonamide group, a fused heterocyclic system with sulfur and nitrogen atoms, conferring electron-deficient aromatic properties.
- An ethyl linker connecting the carbamate and sulfonamide groups.
The benzothiadiazole core is notable for its applications in materials science (e.g., organic electronics) and medicinal chemistry due to its rigid, planar structure and electronic properties .
Properties
Molecular Formula |
C13H18N4O4S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H18N4O4S2/c1-13(2,3)21-12(18)14-7-8-15-23(19,20)10-6-4-5-9-11(10)17-22-16-9/h4-6,15H,7-8H2,1-3H3,(H,14,18) |
InChI Key |
LQLATCXFANJJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate typically involves multiple steps, including protection, condensation, and purification processes. One common synthetic route starts with the preparation of the benzothiadiazole sulfonamide intermediate, which is then reacted with tert-butyl carbamate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂/Pd/C, LiAlH₄
Nucleophiles: NaOCH₃, RMgX (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate can be represented as follows:
- Molecular Formula : C₁₉H₂₁N₃O₃S₂
- Molecular Weight : 425.5 g/mol
This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a benzothiadiazole sulfonamide. The unique structural components contribute to its biological activity and utility in various applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For example, compounds synthesized from similar structures have shown significant activity against drug-resistant bacterial strains. The increasing prevalence of antibiotic resistance has prompted research into new classes of antibacterial agents derived from such compounds .
Anticancer Potential
Research indicates that benzothiadiazole derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. This compound may play a role in these pathways, making it a candidate for further investigation as an anticancer agent .
Intermediate in Organic Synthesis
The compound serves as a synthetic intermediate in the preparation of other biologically active molecules. Its ability to participate in various chemical reactions allows chemists to utilize it as a building block for more complex structures . For instance, it can be used in the synthesis of lacosamide derivatives, which are important for neurological applications.
Synthesis and Evaluation of Antibacterial Derivatives
A study conducted on the synthesis of new derivatives based on this compound demonstrated its effectiveness against several bacterial strains. The derivatives were evaluated for their minimum inhibitory concentrations (MICs), showcasing promising results that warrant further exploration in clinical settings .
Mechanistic Studies on Anticancer Activity
In another case study focusing on the anticancer potential of related compounds, researchers investigated the mechanisms through which these benzothiadiazole derivatives induce cell death in cancer lines. The findings suggested that the compound activates specific apoptotic pathways, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with electron-rich sites on proteins, while the carbamate group may form hydrogen bonds or covalent bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituted Benzyl Carbamates (e.g., tert-butyl (2-((4-methoxybenzyl)amino)ethyl)carbamate)
- Structural Differences : Replaces the benzothiadiazole sulfonamide with a benzyl group (e.g., 4-methoxybenzyl).
- Reactivity: Benzyl amines are more nucleophilic due to the absence of electron-withdrawing sulfonyl groups. Used in cation-templated cyclization reactions to form diazabicyclo[5.1.0]octanones, leveraging the nucleophilicity of the benzylamine nitrogen .
- Applications : Intermediate in synthesizing constrained bicyclic scaffolds for drug discovery .
2.2 Aminooxyethyl Carbamates (e.g., tert-butyl-(2-(aminooxy)ethyl) carbamate)
- Structural Differences: Features an aminooxy (-ONH2) group instead of the sulfonamide.
- Reactivity: The aminooxy group is highly reactive, enabling oxime ligation with carbonyls. Synthesized via hydrazine-mediated deprotection, contrasting with sulfonamide formation requiring sulfonation .
- Applications : Used in bioconjugation and prodrug strategies due to oxime stability .
2.3 Thiazolyl Carbamates (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate)
- Structural Differences : Incorporates a thiazole ring with a nitrobenzoyl substituent.
- Reactivity :
- Applications : Explored as kinase inhibitors due to thiazole’s affinity for ATP-binding pockets .
2.4 Aryl Sulfonamide Carbamates (e.g., tert-butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate)
- Structural Differences: Substitutes benzothiadiazole with a monocyclic aryl sulfonamide (e.g., 3-bromophenyl).
- Synthesized via sulfonylation of ethylenediamine derivatives .
- Applications : Common in protease inhibitors and supramolecular chemistry .
Key Comparative Data
Research Findings and Implications
- Benzothiadiazole vs. Benzyl Groups : The benzothiadiazole sulfonamide’s electron deficiency enhances stability in oxidative environments compared to benzyl derivatives, making it suitable for high-temperature reactions .
- Sulfonamide vs. Aminooxy: The sulfonamide’s hydrogen-bonding capacity and rigidity improve target binding in enzyme inhibition, whereas aminooxy groups prioritize reversible conjugations .
- Heterocyclic Systems : Benzothiadiazole’s fused ring system offers superior π-stacking in materials science compared to thiazole or aryl sulfonamides .
Biological Activity
Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group, a benzothiadiazole moiety, and a sulfonamide functional group. The molecular formula is , with a molecular weight of approximately 384.5 g/mol. The presence of the benzothiadiazole unit is significant as it is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O4S2 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 929836-78-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the benzothiadiazole moiety followed by the introduction of the sulfonamide and carbamate functionalities. Optimization of reaction conditions can enhance yield and purity, often utilizing techniques such as recrystallization or chromatography .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiadiazole derivatives possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The interaction between the benzothiadiazole moiety and bacterial cell targets is believed to disrupt essential cellular processes .
Anticancer Activity
The benzothiadiazole core has also been linked to anticancer activity. Compounds featuring this moiety have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that these compounds may interfere with signaling pathways involved in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is emerging evidence that benzothiadiazole derivatives can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Activity Study : A study synthesized various tert-butyl derivatives and assessed their antibacterial effects using microdilution assays against multiple strains including E. coli and Bacillus cereus. Results indicated that certain derivatives exhibited potent antibacterial activity with low toxicity levels .
- Anticancer Evaluation : In vitro studies on benzothiadiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction via caspase activation .
- Inflammation Model : An experimental model demonstrated that a related compound significantly reduced inflammation markers in induced models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. What synthetic strategies are effective for introducing the benzothiadiazole sulfonamide moiety into tert-butyl carbamate derivatives?
The synthesis typically involves coupling a benzothiadiazole sulfonyl chloride with a tert-butyl carbamate-protected ethylamine. Key steps include:
- Protection : Use of the tert-butyl carbamate (Boc) group to protect the amine during sulfonylation .
- Coupling : Reaction under mild conditions (e.g., 0–5°C, inert atmosphere) to prevent decomposition of the sulfonyl chloride. Pyridine or other non-nucleophilic bases can scavenge HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the product. highlights the use of trifluoroacetic acid (TFA) for Boc deprotection in dichloromethane (DCM), ensuring selectivity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm sulfonamide (-SO2NH-) and carbamate (-OCONH-) connectivity. DEPT or 2D techniques (e.g., HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution LC-MS to verify molecular weight and detect impurities.
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding (e.g., and discuss hydrogen bond-driven crystal packing) .
Q. How is the tert-butyl carbamate group selectively removed during derivatization?
The Boc group is cleaved under acidic conditions, such as TFA in DCM (room temperature, 1–3 hours). This method preserves sensitive functional groups like sulfonamides, as shown in and .
Advanced Research Questions
Q. How can researchers optimize low yields in the sulfonylation step?
Low yields may result from competing hydrolysis or over-sulfonylation. Mitigation strategies include:
Q. What methods resolve contradictions between computational and experimental spectroscopic data?
Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Solutions include:
Q. How does the benzothiadiazole sulfonamide group influence biological or material properties?
The benzothiadiazole moiety enhances π-π stacking and hydrogen bonding, which can:
- Modulate Solubility : Planar aromatic systems reduce solubility in polar solvents, impacting formulation.
- Drive Target Binding : In drug design, the sulfonamide group often interacts with enzymatic active sites (e.g., ’s anticonvulsant agents leverage similar motifs) .
- Affect Stability : Hydrogen bonds (observed in ’s crystal structures) may improve thermal stability .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Crystallization difficulties may stem from conformational flexibility or solvent inclusion. Strategies include:
- Solvent Screening : Use mixed-solvent systems (e.g., DCM/hexane) to induce slow nucleation.
- Temperature Gradients : Gradual cooling from reflux to room temperature.
- SHELX Refinement : Resolve disordered regions in the crystal lattice by iterative model adjustment ( ) .
Methodological Considerations
Q. How can reaction scalability be improved without compromising purity?
- Flow Chemistry : Continuous processing minimizes side reactions in exothermic steps (e.g., sulfonylation).
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .
- Design of Experiments (DoE) : Statistically optimize parameters like temperature, solvent, and catalyst loading.
Q. What computational tools predict synthetic accessibility or reactivity?
- Retrosynthesis Software : Tools leveraging databases like Reaxys or Pistachio propose feasible routes ( mentions retrosynthesis analysis using such platforms) .
- DFT Calculations : Model transition states to predict regioselectivity in sulfonamide formation.
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC and NMR purity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
